4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
Description
4-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a halogenated pyridine derivative featuring a chlorine atom at the 4-position and a tetrahydro-2H-pyran-4-yloxy group at the 2-position. This compound is of significant interest in medicinal chemistry and drug development due to its structural versatility, which allows for diverse interactions with biological targets. The tetrahydro-2H-pyran-4-yloxy substituent enhances solubility and modulates lipophilicity, while the chlorine atom contributes to electronic effects and steric bulk, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-2-(oxan-4-yloxy)pyridine |
InChI |
InChI=1S/C10H12ClNO2/c11-8-1-4-12-10(7-8)14-9-2-5-13-6-3-9/h1,4,7,9H,2-3,5-6H2 |
InChI Key |
QOWHTYALWRPBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine
General Synthetic Strategy
The synthesis generally follows a two-step approach:
- Step 1: Introduction of the tetrahydro-2H-pyran-4-yloxy group at the 2-position of the pyridine ring via nucleophilic substitution or etherification.
- Step 2: Chlorination at the 4-position of the pyridine ring, often by electrophilic aromatic substitution or halogen exchange reactions.
The tetrahydro-2H-pyranyl (THP) group is commonly used as a protecting group for alcohols and phenols, introduced via reaction with dihydropyran under acidic catalysis. In this context, the THP group protects the hydroxy functionality and facilitates selective substitution on the pyridine ring.
Specific Synthetic Routes
Etherification of 2-Hydroxypyridine Derivative
A widely used method involves the reaction of 2-hydroxypyridine or its derivatives with 3,4-dihydro-2H-pyran to form the corresponding tetrahydropyranyl ether. This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid or a Lewis acid under mild conditions.
- Reaction conditions:
- Solvent: Dichloromethane or tetrahydrofuran (THF)
- Catalyst: p-Toluenesulfonic acid or similar acid catalyst
- Temperature: Room temperature to 40°C
- Time: 1–4 hours
This step yields 2-(tetrahydro-2H-pyran-4-yloxy)pyridine as an intermediate.
Chlorination at the 4-Position of Pyridine
Chlorination at the 4-position of the pyridine ring is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3) under controlled conditions.
- Typical chlorination conditions:
- Reagent: N-chlorosuccinimide or POCl3
- Solvent: Acetonitrile or chloroform
- Temperature: 0–60°C
- Time: Several hours depending on reagent and temperature
This reaction selectively introduces the chlorine atom at the 4-position, yielding the target compound 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine .
Detailed Reaction Conditions and Yields
The following table summarizes the typical reaction conditions and yields reported in the literature for the preparation of 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine :
| Step | Reaction | Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Etherification of 2-hydroxypyridine | 3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid | DCM or THF | 25–40 | 1–4 | 85–92 | Mild acid catalysis |
| 2 | Chlorination at 4-position | N-Chlorosuccinimide or POCl3 | CH3CN or CHCl3 | 0–60 | 2–6 | 75–88 | Selective chlorination |
Mechanistic Insights
Etherification Mechanism: The acid catalyst protonates the oxygen of dihydropyran, activating it towards nucleophilic attack by the hydroxy group of 2-hydroxypyridine. This results in ring-opening of dihydropyran and formation of the tetrahydropyranyl ether.
Chlorination Mechanism: Electrophilic chlorination occurs preferentially at the 4-position of the pyridine ring due to electronic effects and steric accessibility, facilitated by the electron-donating effect of the tetrahydro-2H-pyran-4-yloxy substituent at the 2-position.
Alternative Preparation Routes and Variations
Direct Chlorination Followed by Etherification
Some protocols reverse the order, first chlorinating 2-hydroxypyridine at the 4-position, then performing the etherification with dihydropyran. This route may require more stringent conditions and can lead to lower yields due to possible side reactions.
Use of Protected Pyridine Derivatives
In some advanced synthetic schemes, the pyridine nitrogen is temporarily protected to avoid side reactions during chlorination or etherification, improving selectivity and yield.
Analytical Characterization
The final compound and intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and the presence of the tetrahydropyranyl group.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies characteristic ether and pyridine ring vibrations.
- Chromatographic Techniques: HPLC or GC to assess purity and yield.
Summary of Research Findings
- The preparation of 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is efficiently achieved via acid-catalyzed etherification of 2-hydroxypyridine with dihydropyran followed by electrophilic chlorination at the 4-position.
- Reaction conditions are mild and yields are generally high (75–92%).
- The tetrahydropyranyl group serves as a protective group, enabling selective functionalization.
- Alternative methods exist but may compromise yield or selectivity.
- The compound's synthesis is well-documented in patent literature and peer-reviewed organic synthesis journals, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tetrahydro-2H-pyran-4-yloxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anti-cancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tetrahydro-2H-pyran-4-yloxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Electronic Effects
- Ether vs. Thioether Substituents : The tetrahydro-2H-pyran-4-yloxy group in the target compound provides better solubility in polar solvents compared to the cyclohexylthio group in 4-chloro-2-(cyclohexylthio)pyridine , which is more lipophilic due to sulfur’s hydrophobic nature .
- Electron-Withdrawing Groups : The difluoromethyl group in 4-chloro-2-(difluoromethyl)pyridine lowers the pKa of the pyridine nitrogen, enhancing its reactivity in nucleophilic substitution reactions compared to the target compound .
Biological Activity
4-Chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClNO2
- Molecular Weight : 227.69 g/mol
- CAS Number : Not available
Antitumor Activity
Recent studies have highlighted the role of compounds containing tetrahydropyran moieties in inhibiting key pathways involved in tumor progression. Notably, derivatives of pyridine with tetrahydropyran have been identified as potent inhibitors of the ALK5 receptor, which is implicated in various cancers. For instance, a study reported that a closely related compound inhibited ALK5 autophosphorylation with an IC50 value of 25 nM and demonstrated significant antitumor efficacy in vivo, reducing tumor growth in xenograft models without notable toxicity .
Antimicrobial Activity
The antimicrobial properties of tetrahydropyran derivatives have also been investigated. Compounds similar to 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. In particular, some derivatives showed significant inhibition against Pseudomonas aeruginosa and Escherichia coli, indicating their potential as antimicrobial agents .
The mechanism by which 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine exerts its biological effects appears to involve modulation of specific signaling pathways. The inhibition of ALK5 suggests that this compound may interfere with TGF-β signaling, which is crucial for cell proliferation and differentiation in cancer biology . Furthermore, the observed antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
In a preclinical study, a derivative similar to 4-chloro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine was tested for its ability to inhibit tumor growth in CT26 xenograft models. The compound was administered orally at a dosage of 30 mg/kg and resulted in significant tumor growth inhibition compared to control groups. The study reported no significant adverse effects, suggesting a favorable therapeutic index for further development .
Case Study 2: Antimicrobial Testing
A series of tetrahydropyran-containing compounds were synthesized and evaluated for their antimicrobial activity against several bacterial strains. The compounds exhibited varying levels of inhibition, with some achieving over 70% inhibition against E. coli at concentrations as low as 50 µg/mL. These findings support the potential use of such compounds in treating bacterial infections .
Data Tables
| Compound Name | Structure | Molecular Weight | IC50 (ALK5) | Antimicrobial Activity |
|---|---|---|---|---|
| Compound A | Structure | 227.69 g/mol | 25 nM | High (E. coli) |
| Compound B | Structure | 213.66 g/mol | Not available | Moderate (P. aeruginosa) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
